Benzo[d]thiazole-6-sulfonic acid

Catalog No.
S1544874
CAS No.
145708-16-3
M.F
C7H5NO3S2
M. Wt
215.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]thiazole-6-sulfonic acid

CAS Number

145708-16-3

Product Name

Benzo[d]thiazole-6-sulfonic acid

IUPAC Name

1,3-benzothiazole-6-sulfonic acid

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

InChI

InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11)

InChI Key

UGDMYHVETQRVGB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC=N2

Synonyms

benzo[d]thiazole-6-sulfonic acid

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC=N2
  • Acidity

    The presence of the sulfonic acid group (SO3H) makes BTS acid a strong acid. This property allows it to act as a proton donor in various chemical reactions .

  • Chelating agent

    BTS acid can form complexes with metal ions due to the presence of nitrogen and sulfur atoms in its structure. This ability makes it useful in various applications, such as metal ion separation and catalysis .

  • Corrosion inhibition

    BTS acid has been investigated for its potential to inhibit corrosion in various metals, including copper and steel. It is believed to form a protective film on the metal surface, thereby preventing corrosion .

Research areas:

  • Organic synthesis

    BTS acid is used as a catalyst or reaction medium in various organic synthesis reactions, such as aldol condensation and Knoevenagel condensation .

  • Polymers

    BTS acid can be incorporated into polymer chains to improve their properties, such as thermal stability and conductivity .

  • Dyes and pigments

    BTS acid can be used as a precursor or component in the synthesis of dyes and pigments .

Benzo[d]thiazole-6-sulfonic acid is a sulfur-containing heterocyclic compound with the molecular formula C₇H₅NO₃S₂. It features a benzene ring fused to a thiazole ring, with a sulfonic acid group located at the 6th position. This compound is notable for its diverse applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure contributes to its reactivity and biological activity, making it a significant compound in synthetic and medicinal chemistry .

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzothiazole ring, often facilitated by catalysts like aluminum chloride or iron(III) chloride .

These reactions enable the synthesis of various substituted benzothiazole derivatives, which can exhibit different functional properties.

Benzo[d]thiazole-6-sulfonic acid and its derivatives are known for their significant biological activities. They have been shown to possess:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Antitumor activity: Some derivatives have demonstrated potential in inhibiting tumor growth.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions .

The biological mechanisms often involve interactions with enzymes and cellular pathways, influencing processes such as cell signaling and gene expression.

The synthesis of benzo[d]thiazole-6-sulfonic acid can be achieved through various methods:

  • Condensation Reaction: A common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization.
  • Industrial Production: In industrial settings, large-scale production may utilize optimized catalysts and reaction conditions to enhance yield and purity. This process often includes purification steps like crystallization .

Recent advancements also explore greener synthesis methods that minimize environmental impact while maintaining efficiency.

Studies on the interactions of benzo[d]thiazole-6-sulfonic acid with biological targets reveal its potential as an enzyme inhibitor. Research indicates that it can modulate the activity of enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis. Additionally, some derivatives have been investigated for their ability to bind DNA and interact with topoisomerase II, leading to DNA damage and cell death in cancer cells .

Several compounds share structural similarities with benzo[d]thiazole-6-sulfonic acid. Notable examples include:

Compound NameStructure TypeUnique Features
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acidBenzothiazole derivativeExhibits enhanced antimicrobial activity
BenzothiazoleBasic structureFoundational scaffold for many biologically active compounds
BenzothiazolesulfonamideSulfonamide derivativeKnown for potent antiviral properties

Benzo[d]thiazole-6-sulfonic acid is unique due to its specific sulfonic acid functional group at the 6th position, which enhances its solubility and reactivity compared to other benzothiazoles. This distinct feature contributes to its diverse applications in both research and industry .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,3-benzothiazole-6-sulfonic acid

Dates

Modify: 2023-08-15

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